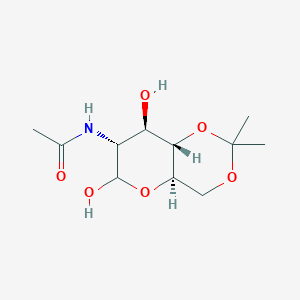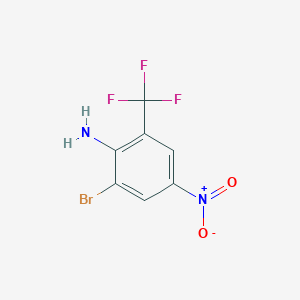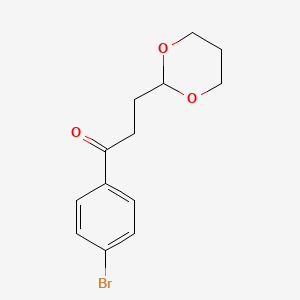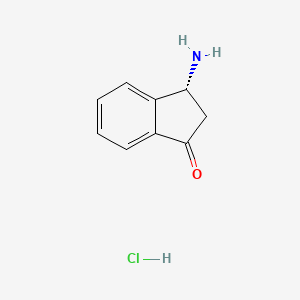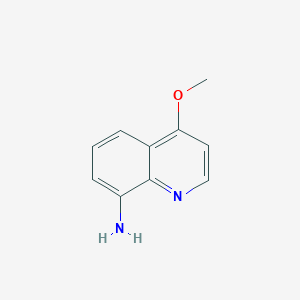
4-Methoxyquinolin-8-amine
Descripción general
Descripción
4-Methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O . It is a derivative of quinoline, a type of heterocyclic compound .
Synthesis Analysis
The synthesis of 4-Methoxyquinolin-8-amine and its derivatives involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Methoxyquinolin-8-amine can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, and UV–Vis . The optimized molecular structure, structural properties, and harmonic vibrational frequencies of the molecule can be calculated using the DFT/B3LYP method with a cc-pVTZ basis set .Chemical Reactions Analysis
The chemical reactions involving 4-Methoxyquinolin-8-amine can be predicted using novel machine learning architectures based on the deep learning paradigm . These models can accurately predict a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxyquinolin-8-amine can be obtained from databases like PubChem . These properties include structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Aplicaciones Científicas De Investigación
Synthesis of Quinoxalines
4-Methoxyquinolin-8-amine is used in the synthesis of quinoxalines, which are 1,4-diazines with widespread occurrence in nature . The process involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
Organic Synthesis
Quinolin-8-amines, including 4-Methoxyquinolin-8-amine, are valuable scaffolds in organic synthesis . They are used in various reactions to create complex organic compounds.
Antimalarial Activity
4-Methoxyquinolin-8-amine has shown potent in vitro antimalarial activity . It
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Methoxyquinolin-8-amine is a derivative of the 8-quinolinamine class of compounds . The primary targets of this compound are parasites, particularly those causing malaria . The compound exhibits potent in vitro antimalarial activity, making it a promising therapeutic agent for emerging drug-resistant parasites .
Mode of Action
It is known that 8-quinolinamines, the class of compounds to which 4-methoxyquinolin-8-amine belongs, interfere with the ability of parasites to break down and digest hemoglobin . This disruption in the parasite’s metabolic processes leads to its death, thus exhibiting the compound’s antiparasitic activity .
Biochemical Pathways
It is known that the compound interferes with the metabolic processes of parasites, particularly those involved in the breakdown and digestion of hemoglobin
Pharmacokinetics
The compound’s potent in vitro antimalarial activity suggests that it may have favorable pharmacokinetic properties that allow it to effectively reach and act on its target parasites .
Result of Action
The result of the action of 4-Methoxyquinolin-8-amine is the death of the target parasites, particularly those causing malaria . By interfering with the parasites’ ability to break down and digest hemoglobin, the compound disrupts their metabolic processes, leading to their death . This results in the compound’s potent antiparasitic activity .
Propiedades
IUPAC Name |
4-methoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFDHRDCAUCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483385 | |
| Record name | 4-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyquinolin-8-amine | |
CAS RN |
59665-93-9 | |
| Record name | 4-methoxyquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was 4-methoxyquinolin-8-amine investigated as a potential directing group for C-H functionalization reactions in this study?
A1: The research aimed to explore various directing groups for palladium-catalyzed C-H functionalization reactions of carbazole derivatives. 4-Methoxyquinolin-8-amine, with its bidentate coordination ability and structural similarity to the successful directing group 8-aminoquinoline, was investigated as a potential candidate for promoting these reactions.
Q2: How did the performance of 4-methoxyquinolin-8-amine compare to other directing groups tested in this study?
A2: While 4-methoxyquinolin-8-amine was investigated as a potential directing group, the study found that it was not as effective as 8-aminoquinoline and 2-(methylthio)aniline in promoting the desired C-H functionalization reactions. The paper highlights that 2-(methylthio)aniline proved to be particularly efficient for palladium-catalyzed arylation, alkylation, and methoxylation of carbazole substrates [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

